Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is a chemical compound that features a sulfamic acid group esterified with a chiral (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include sulfur trioxide and sulfuric acid, which react with urea to form sulfamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where sulfamic acid is reacted with (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanol under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiophenols can react with the trifluoromethyl group under visible light irradiation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in pharmaceuticals, especially in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl group and is used in similar chemical reactions.
(S)-Fluoxetine: Contains a trifluoromethylphenyl group and is used as an antidepressant.
Uniqueness
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is unique due to its combination of a sulfamic acid group and a chiral trifluoromethylated ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
648918-53-0 |
---|---|
Molekularformel |
C11H14F3NO3S |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
[(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl] sulfamate |
InChI |
InChI=1S/C11H14F3NO3S/c1-8(7-18-19(15,16)17)6-9-2-4-10(5-3-9)11(12,13)14/h2-5,8H,6-7H2,1H3,(H2,15,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
ASYNBADTLMXIFZ-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.